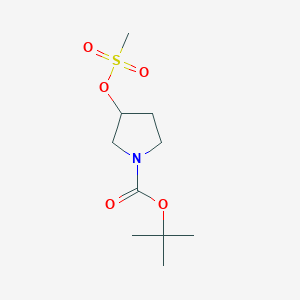

tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-methylsulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRKOSMSFLBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399808 | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-57-2 | |

| Record name | tert-Butyl 3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141699-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

CAS Number: 132945-75-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed exploration of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative crucial for the synthesis of complex nitrogen-containing molecules in pharmaceutical research and development.[1] Its utility stems from the presence of a methanesulfonyloxy (mesyloxy) group, which serves as an excellent leaving group in nucleophilic substitution reactions.[1] This document outlines its chemical and physical properties, a detailed synthesis protocol, an exemplary experimental procedure for its application in nucleophilic substitution, and its safety profile.

Chemical and Physical Properties

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a white to off-white solid. Below is a summary of its key properties:

| Property | Value | Source |

| CAS Number | 132945-75-6 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₅S | [1][2] |

| Molecular Weight | 265.33 g/mol | [1][2] |

| Appearance | White to off-white solid | Vendor Data |

| Purity | ≥97% | [2] |

| Boiling Point (Predicted) | 392.9 ± 31.0 °C | Acmec Biochemical |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | Acmec Biochemical |

| pKa (Predicted) | -3.65 ± 0.40 | Acros Pharmatech |

| Storage | 2-8°C, sealed in a dry, well-ventilated area | [3] |

Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

The synthesis of the title compound is typically achieved through the mesylation of the corresponding alcohol, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Synthesis Pathway

References

In-Depth Technical Guide: tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. It is particularly prominent in the development of targeted protein degradation therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs). This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant role as a linker component in PROTACs. The information is intended to support researchers and scientists in its effective application in drug discovery and development.

Chemical Properties and Data

This compound is a chiral pyrrolidine derivative.[1] The (S)-enantiomer is commonly used in organic synthesis and pharmaceutical research.[1] The molecule features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a methanesulfonyloxy (mesyloxy) group at the 3-position.[1] The mesyloxy group is an excellent leaving group, which makes this compound a versatile intermediate for nucleophilic substitution reactions to introduce various functionalities.[1]

Table 1: Physicochemical and Spectroscopic Data for (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₅S | [1] |

| Molecular Weight | 265.33 g/mol | [1] |

| CAS Number | 132945-75-6 | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | |

| ¹H NMR (CDCl₃) | δ 1.49–1.53 (m, 9H, tert-butyl), δ 3.08 (s, 3H, SO₂CH₃), δ 3.45–3.55 (m, 4H, N-CH₂) | [1] |

Synthesis Protocol

The synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is typically achieved through the mesylation of the corresponding alcohol, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Experimental Protocol: Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Materials:

-

(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine or DIPEA (1.5 equivalents) to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthesis workflow for this compound.

Application in Targeted Protein Degradation

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The linker's composition and length are critical for the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[2][3] Pyrrolidine-based structures, derived from intermediates like this compound, are frequently incorporated into these linkers to provide rigidity and defined exit vectors for connecting the two ligands. The mesyloxy group allows for straightforward nucleophilic substitution by a nucleophilic handle on either the POI ligand or the E3 ligase ligand, facilitating the assembly of the final PROTAC molecule.

Caption: General mechanism of action for a PROTAC utilizing a pyrrolidine-based linker.

References

Technical Guide: Physical Properties of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key building block in the development of targeted protein degraders. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in chemical synthesis. The following table summarizes the key physical and chemical data for the (S)-enantiomer.

| Property | Value | Source |

| Chemical Name | (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | N/A |

| CAS Number | 132945-75-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₅S | [1][2] |

| Molecular Weight | 265.33 g/mol | [1][2] |

| Appearance | Solid (predicted) | N/A |

| Purity | ≥97% | [2][3] |

| Predicted Boiling Point | 392.9 ± 31.0 °C | N/A |

| Predicted Density | 1.25 ± 0.1 g/cm³ | N/A |

| Predicted pKa | -3.65 ± 0.40 | N/A |

Note: Some physical properties, such as boiling point, density, and pKa, are based on computational predictions and have not been experimentally verified in the available literature.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for compound characterization. The following are standard experimental protocols that can be employed to determine the melting point, boiling point, and solubility of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[4]

-

Pack a small amount of the powdered compound into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.[5]

-

For a pure compound, the melting range is typically narrow (0.5-2 °C).

Boiling Point Determination (for Solids at Reduced Pressure)

Given the high predicted boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the recommended method.[6]

Apparatus:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Thermometer

-

Vacuum pump or aspirator

-

Manometer

Procedure:

-

Place a small amount of the compound and a magnetic stir bar into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Begin stirring and gradually reduce the pressure inside the apparatus to the desired level using the vacuum source. Monitor the pressure with a manometer.

-

Slowly heat the sample using the heating mantle.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

A nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained at reduced pressure.[6]

Solubility Determination

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Weigh a precise amount of the solid compound (e.g., 10 mg) and place it into a test tube.[7]

-

Add a specific volume of the desired solvent (e.g., 1 mL) to the test tube.[7][8]

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[7]

-

Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble under these conditions.

-

If the solid has not fully dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves completely. Record the total volume of solvent used.

-

The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

-

This procedure should be repeated with a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) to establish a comprehensive solubility profile.[9]

Role in Targeted Protein Degradation

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The following diagram illustrates the general workflow of targeted protein degradation mediated by a PROTAC.

In this workflow, the pyrrolidine derivative serves as a crucial component of the PROTAC molecule, often as part of the linker or the E3 ligase-binding ligand. The PROTAC facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation.

References

- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Purification [chem.rochester.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive structure elucidation of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. Through a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the precise connectivity and stereochemistry of this molecule are unequivocally established. This guide provides detailed experimental protocols, data interpretation, and visualizations to support researchers in the synthesis and characterization of this and related compounds.

Chemical Identity and Properties

This compound is a chiral pyrrolidine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a mesylate group at the 3-position makes it a valuable intermediate for the introduction of various functionalities in drug discovery programs.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₅S[1][2] |

| Molecular Weight | 265.33 g/mol [1][2] |

| Appearance | Colorless oil |

| Chirality | Exists as (S) and (R) enantiomers |

| CAS Number | 132945-75-6 ((S)-enantiomer)[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the mesylation of the corresponding alcohol precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[1]

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound as a colorless oil.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.20 | m | 1H | H-3 |

| ~3.70 - 3.40 | m | 4H | H-2, H-5 |

| ~3.05 | s | 3H | -SO₂CH ₃ |

| ~2.30 - 2.10 | m | 2H | H-4 |

| ~1.45 | s | 9H | -C(CH ₃)₃ |

Note: The chemical shifts for the pyrrolidine ring protons are approximate and can show complex multiplicity due to diastereotopicity and rotational isomers (rotamers) of the Boc group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~154.5 | C =O (carbamate) |

| ~80.0 | -C (CH₃)₃ |

| ~77.0 | C-3 |

| ~50.0, ~44.0 | C-2, C-5 (rotamers) |

| ~38.0 | -SO₂C H₃ |

| ~32.0 | C-4 |

| ~28.5 | -C(C H₃)₃ |

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a Bruker 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Data is processed using standard NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (alkane) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1350 | Strong | S=O stretch (asymmetric, sulfonyl) |

| ~1175 | Strong | S=O stretch (symmetric, sulfonyl) |

| ~1100 | Strong | C-O stretch |

Experimental Protocol: IR Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat compound on a salt plate (NaCl or KBr).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Electrospray Ionization (ESI-MS):

| m/z | Assignment |

| 266.1 | [M+H]⁺ |

| 288.1 | [M+Na]⁺ |

| 210.1 | [M - C₄H₉O + H]⁺ (loss of tert-butoxy group) |

| 166.1 | [M - Boc + H]⁺ (loss of tert-butoxycarbonyl group) |

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample is dissolved in methanol or acetonitrile and introduced into the ion source.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the structure elucidation of the target molecule.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a definitive and unambiguous structural assignment for this compound. The presented data and experimental protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chemical intermediate in the field of drug discovery and development.

References

Spectral Data and Experimental Protocols for tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analysis.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Table 1: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.45–3.55 | m | 4H | Pyrrolidine ring (N-CH₂) |

| ~3.08 | s | 3H | Methylsulfonyl (SO₂CH₃) |

| ~1.49–1.53 | m | 9H | tert-Butyl (Boc group) |

Note: Spectra are typically recorded in CDCl3. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C=O (carbamate) |

| 79.2 | C(CH₃)₃ (tert-butyl) |

| 67.2, 46.4 | Pyrrolidine ring carbons |

| 37.3 | SO₂CH₃ |

| 28.4 | C(CH₃)₃ (tert-butyl) |

Note: Predicted values based on similar structures. Actual experimental data may vary slightly.

Table 3: IR Spectral Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1365 | Strong | S=O stretch (sulfonate) |

| ~1170 | Strong | S=O stretch (sulfonate) |

| ~1100 | Strong | C-O stretch |

Note: Predicted values based on functional group analysis. Actual experimental data may vary.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 266.1057 | [M+H]+ |

| 288.0876 | [M+Na]+ |

| 166.0 | [M-Boc+H]+ |

Note: M represents the parent molecule. Fragmentation patterns can vary depending on the ionization method.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Materials:

-

(S)-tert-butyl 3-hydroxyprolidine-1-carboxylate

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-l-carboxylate (1.0 g, 5.3 mmol) and triethylamine (2.77 mL, 20 mmol) in anhydrous dichloromethane (20 mL) cooled in an ice-water bath, add methanesulfonyl chloride (1.15 mL, 15 mmol) diluted in dichloromethane (10 mL) dropwise.[1]

-

Allow the reaction mixture to stir for 12 hours at room temperature.[1]

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of 50% ethyl acetate in hexanes to 100% ethyl acetate, to yield the desired product as a brown oil.[1]

Spectral Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Transfer the solution to a 5 mm NMR tube.

-

1H NMR Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Use standard acquisition parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. A larger sample amount (50-100 mg) may be required for a spectrum with a good signal-to-noise ratio, which can be obtained in 20-60 minutes.[2]

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for 1H NMR and CDCl₃ at 77.16 ppm for 13C NMR).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Synthesis and spectral analysis workflow.

References

An In-depth Technical Guide to (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its structural features, particularly the presence of a mesylate group—an excellent leaving group—at a defined stereocenter, make it a highly valuable intermediate for the synthesis of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics, with a focus on its role in targeted protein degradation.

Chemical and Physical Properties

(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, also known as (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl methanesulfonate, is a stable, non-volatile compound under standard laboratory conditions. The quantitative data for this compound are summarized in the tables below. Note that while some physical properties are predicted, they provide valuable estimates for experimental design.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 127423-61-4 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₅S | [1][2] |

| Molecular Weight | 265.33 g/mol | [1] |

| IUPAC Name | tert-butyl (3R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate | [3] |

| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--CC1 | [1] |

| InChI Key | KWQRKOSMSFLBTJ-MRVPVSSYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Physical Form | Solid | - | [3] |

| Boiling Point | 392.9 ± 31.0 °C | Predicted | [4] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted | [4] |

| pKa | -3.65 ± 0.40 | Predicted | [4] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | - | [3] |

Table 3: Spectral Data

| Spectrum Type | Characteristic Peaks/Fragments | Notes | Source |

| ¹H NMR | δ ~1.49 ppm (s, 9H, tert-butyl), δ ~3.08-3.19 ppm (s, 3H, SO₂CH₃), δ ~3.45-3.55 ppm (m, 4H, N-CH₂) | Data for the (S)-enantiomer, expected to be identical for the (R)-enantiomer. | [4] |

| LC-MS | m/z 274 ([M-99]⁺) | Corresponds to the loss of the tert-butyl group. | [4] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves the mesylation of its corresponding alcohol precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Synthesis Workflow

Caption: Synthetic workflow for the mesylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl methanesulfonate[1].

Materials:

-

(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 g, 5.3 mmol)

-

Triethylamine (2.77 mL, 20 mmol)

-

Methanesulfonyl chloride (1.15 mL, 15 mmol)

-

Dichloromethane (CH₂Cl₂, 30 mL)

-

Water

-

Silica gel for chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

A solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 g, 5.3 mmol) and triethylamine (2.77 mL, 20 mmol) in CH₂Cl₂ (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice-water bath.

-

Methanesulfonyl chloride (1.15 mL, 15 mmol) diluted in CH₂Cl₂ (10 mL) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to stir for 12 hours at room temperature.

-

After the reaction is complete, water is added to the mixture.

-

The organic phase is extracted with CH₂Cl₂ (3 x 50 mL).

-

The combined organic phases are subsequently dried onto silica.

-

The crude product is purified by silica gel chromatography using a gradient of 50% EtOAc in Hexanes to 100% EtOAc.

-

The final product, (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is obtained as a brown oil (1.53 g, 100% yield)[1].

Applications in Drug Development

The primary utility of (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate lies in its role as a chiral intermediate for the synthesis of high-value pharmaceutical compounds. The methanesulfonyloxy group serves as an efficient leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functionalities at the C3 position of the pyrrolidine ring with retention or inversion of stereochemistry, depending on the reaction mechanism.

Role in PROTAC Development

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The pyrrolidine scaffold derived from this building block can serve as a linker component connecting the target protein ligand and the E3 ligase ligand.

References

- 1. 127423-61-4 | (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 2. CAS:127423-61-4 | C10H19NO5S | tert-butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Pharmalego [pharmalego.com]

- 3. (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 127423-61-4 [sigmaaldrich.com]

- 4. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a critical chiral building block in modern organic and medicinal chemistry. The document details the underlying chemical principles, a step-by-step experimental protocol, safety and handling procedures, and the mechanistic rationale for the synthetic transformation. The primary focus is the mesylation of (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, a process that converts a poorly reactive alcohol into a molecule with an excellent leaving group, primed for nucleophilic substitution reactions. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this versatile intermediate.

Introduction: A Versatile Chiral Intermediate

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS No: 132945-75-6) is a high-value chiral pyrrolidine derivative.[1][2][3] Its utility in pharmaceutical research and development stems from two key structural features: the stereochemically defined pyrrolidine ring and the methanesulfonyloxy (mesyloxy) group at the C3 position. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom.

The core value of this compound lies in the mesyloxy group, which functions as an exceptional leaving group in nucleophilic substitution (SN2) reactions.[1][4] This allows for the facile and stereospecific introduction of a wide variety of nucleophiles at the C3 position, making it an indispensable precursor for constructing complex nitrogen-containing molecules, including potent enzyme inhibitors and modulators of neurological targets.[1]

The synthesis described herein focuses on the direct mesylation of the corresponding alcohol, (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. This transformation is a cornerstone reaction in organic synthesis, converting the hydroxyl group, a notoriously poor leaving group (HO⁻), into a highly effective sulfonate ester leaving group (MsO⁻).[5][6]

Mechanistic Principles: Activating the Hydroxyl Group

The conversion of an alcohol into a sulfonate ester like a mesylate is a fundamental strategy to enhance its reactivity toward nucleophiles.[5] The hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group. The mesylate anion (CH₃SO₃⁻), by contrast, is the conjugate base of a strong acid (methanesulfonic acid) and is highly stabilized through resonance. This makes it a very weak base and an excellent leaving group.[6]

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[6][7] A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is crucial to the process.[4][8] Its role is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[6]

The mechanism can be summarized in two key steps:

-

Nucleophilic Attack: The oxygen of the hydroxyl group attacks the sulfur of methanesulfonyl chloride, displacing the chloride ion.

-

Deprotonation: The added base (triethylamine) removes the proton from the oxonium ion intermediate, yielding the neutral mesylate product and triethylammonium chloride.[7]

Crucially, this reaction proceeds with retention of configuration at the stereogenic carbon center, as the C-O bond of the alcohol is not broken during the mesylation process.[6]

Visualizing the Synthesis and Workflow

Chemical Reaction Scheme

References

- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]

- 2. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 3. calpaclab.com [calpaclab.com]

- 4. youtube.com [youtube.com]

- 5. Alcohol Reactions | ChemTalk [chemistrytalk.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

Technical Guide: Stability and Storage of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a key chiral building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is derived from the presence of a pyrrolidine ring, a protective tert-butyloxycarbonyl (Boc) group, and a highly reactive methanesulfonyl (mesyl) group. The mesylate functions as an excellent leaving group, facilitating nucleophilic substitution reactions that are crucial for the construction of complex molecules.

Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for successful synthetic applications. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and detailed experimental protocols for its stability assessment.

Chemical Properties and Inherent Instability

The stability of this compound is primarily influenced by two key functional groups: the methanesulfonyl (mesyl) ester and the tert-butyloxycarbonyl (Boc) protecting group.

-

Methanesulfonyl Group: The mesyl group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the primary driver of the compound's degradation.

-

tert-Butyloxycarbonyl (Boc) Group: The Boc group is generally stable under many synthetic conditions but can be labile under strong acidic conditions or at elevated temperatures. Thermal decomposition of the Boc group is a potential degradation pathway, especially under harsh temperature conditions.

Recommended Storage and Handling

To maintain the quality and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions, including nucleophilic substitution and thermal degradation of the Boc group. |

| Atmosphere | Sealed under an inert atmosphere (e.g., Argon or Nitrogen) in a dry environment. | The compound is sensitive to moisture, which can act as a nucleophile leading to hydrolysis. An inert atmosphere prevents exposure to atmospheric moisture. |

| Light | Store in a light-proof container. | While specific photostability data is not readily available, it is a general best practice to protect reactive organic compounds from light to prevent potential photochemical degradation. |

Handling Precautions

Standard laboratory safety practices should be employed when handling this compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Hygroscopic Nature: Due to its sensitivity to moisture, minimize exposure to the atmosphere. Use dry glassware and handle the compound quickly.

Potential Degradation Pathways

The primary degradation pathway for this compound is nucleophilic substitution at the C-3 position of the pyrrolidine ring, owing to the excellent leaving group ability of the mesylate.

Hydrolysis

In the presence of water, the compound can undergo hydrolysis to form tert-butyl 3-hydroxypyrrolidine-1-carboxylate and methanesulfonic acid. This is a significant concern, reinforcing the need for storage in a dry environment.

Caption: Hydrolysis Degradation Pathway.

Reaction with Other Nucleophiles

Other nucleophiles present as impurities or in reaction mixtures can also lead to degradation through substitution reactions. The rate and extent of these reactions will depend on the nucleophilicity of the species involved.

Thermal Decomposition

At elevated temperatures, thermal deprotection of the N-Boc group can occur, leading to the formation of isobutylene, carbon dioxide, and the corresponding free amine. This underscores the importance of refrigerated storage.

Experimental Protocols for Stability Testing

A comprehensive stability testing program is crucial to determine the shelf-life and re-test period of this compound. The following protocols are based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[1][2][3][4]

Stability Study Workflow

The following diagram illustrates a general workflow for conducting a stability study.

Caption: General Workflow for a Stability Study.

Model Stability Testing Protocol

This protocol outlines a framework for assessing the stability of this compound.

5.2.1. Objective: To evaluate the stability of this compound under various storage conditions over a defined period and to establish a re-test period.

5.2.2. Materials:

-

At least three representative batches of this compound.

-

Appropriate primary packaging that simulates the proposed storage container (e.g., amber glass vials with inert caps).

-

Calibrated stability chambers.

5.2.3. Storage Conditions and Testing Frequency:

| Storage Condition | Testing Frequency (Months) |

| Long-term: 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 |

| Accelerated: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 |

5.2.4. Analytical Methods:

A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[5][6][7][8]

-

Purity and Degradation Products: An HPLC method capable of separating the parent compound from potential degradation products (e.g., the hydrolyzed product) and synthesis-related impurities should be developed and validated.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with a suitable buffer like ammonium formate) and acetonitrile or methanol.

-

Detection: UV detection at an appropriate wavelength (e.g., ~210 nm).

-

Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection/quantitation for relevant impurities.

-

-

Appearance: Visual inspection for any changes in physical appearance (e.g., color, form).

-

Water Content: Karl Fischer titration to monitor for any moisture uptake.

5.2.5. Acceptance Criteria:

-

Purity: A pre-defined specification for the minimum acceptable purity (e.g., ≥ 98.0%).

-

Degradation Products: Limits for individual and total degradation products.

-

Appearance: No significant change from the initial appearance.

-

Water Content: A specified limit for moisture content.

Conclusion

This compound is a reactive intermediate whose stability is critical for its successful application in research and drug development. The primary degradation pathway is nucleophilic substitution of the mesylate group, with hydrolysis being a key concern. Strict adherence to recommended storage conditions, specifically refrigeration (2-8°C) in a dry, inert atmosphere, is essential to minimize degradation and ensure the compound's integrity. A robust stability testing program, guided by principles outlined in ICH guidelines, is necessary to establish a reliable re-test period and to guarantee the quality of this important synthetic building block.

References

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. conductscience.com [conductscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex nitrogen-containing molecules and targeted protein degradation therapies. Its utility is underscored by the presence of a tert-butyl carbamate (Boc) protecting group and a mesyloxy functional group, which serves as an excellent leaving group in nucleophilic substitution reactions. While its synthetic applications are significant, a comprehensive understanding of its safety and handling precautions is paramount for ensuring the well-being of laboratory personnel. This technical guide provides a detailed overview of the known safety information, handling procedures, and emergency protocols for this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Reference |

| Chemical Name | (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | [1][2] |

| CAS Number | 132945-75-6 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₅S | [1][2][3] |

| Molecular Weight | 265.33 g/mol | [1][2][3] |

| Purity | ≥97% | [1] |

| Physical Form | Solid | |

| Storage Conditions | Store in a cool, dry, and well-ventilated area.[4] Recommended storage at 2-8°C.[2] |

Hazard Identification and Classification

Warning: The following classifications are based on data for analogous compounds and should be treated as precautionary. A thorough risk assessment should be conducted before handling this substance.

| Hazard Class | GHS Classification (Inferred) | Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Note: These inferred classifications are based on hazard statements for similar pyrrolidine derivatives.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound. The following guidelines are based on standard laboratory practices for handling research chemicals with potential hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

| PPE Category | Recommendation |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a government-approved respirator may be necessary. |

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended.

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in good working order.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

-

Keep containers tightly closed when not in use.

Storage

Proper storage is critical to maintain the integrity of the compound and prevent accidents.

-

Store in a cool, dry, and well-ventilated place.[4]

-

Recommended storage temperature is between 2-8°C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Containment and Clean-up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal. Avoid generating dust. For large spills, dike the area to prevent spreading. Absorb with an inert material and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling.

-

Reactivity: The mesyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid moisture and high temperatures.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides.

First Aid Response Logic

The following diagram outlines the logical steps for a first responder in case of an exposure incident.

This compound is a valuable reagent in modern chemical research. However, its potential hazards necessitate a cautious and informed approach to its handling. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and maintain a safe laboratory environment. It is imperative to always consult the most up-to-date safety data sheet from the supplier before use and to conduct a thorough, substance-specific risk assessment.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 3. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]

- 4. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate [acrospharmatech.com]

tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate material safety data sheet (MSDS)

An In-depth Technical Guide to tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

This guide provides a comprehensive overview of the material safety data, handling protocols, and procedural workflows for this compound, a key chiral intermediate in pharmaceutical research and organic synthesis. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative valued in medicinal chemistry.[1] It is recognized as a versatile building block, particularly in the development of targeted protein degradation therapies.[1][2] The methanesulfonyloxy (mesyloxy) group at the 3-position serves as an excellent leaving group, facilitating various nucleophilic substitution reactions essential for constructing complex nitrogen-containing molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 132945-75-6[1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₅S[1][2][3] |

| Molecular Weight | 265.33 g/mol [1][2] |

| Purity | Typically ≥97%[2][3] |

Table 2: Physical and Chemical Data

| Property | Value |

|---|---|

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| Flash Point | Data not available |

Safety and Hazard Information

A complete, specific Safety Data Sheet (SDS) for this compound is not publicly available. The following hazard information is based on data for structurally related pyrrolidine compounds and general principles of laboratory safety.

GHS Hazard Classification (Predicted)

Based on related compounds like tert-butyl 3-oxopyrrolidine-1-carboxylate, the following hazards may be anticipated[4][5]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4][5]

High concentrations of similar pyrrolidine derivatives are known to be destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[6]

Table 3: Precautionary Statements (General)

| Code | Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

The following protocols are based on standard best practices for handling potentially hazardous chemical intermediates in a laboratory setting.

3.1. Safe Handling and Storage

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood. A safety shower and eye wash station must be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required.[6]

-

Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[6]

-

Respiratory Protection: A government-approved respirator is necessary if there is a risk of inhaling dust or aerosols.[6]

-

Skin and Body Protection: A lab coat and appropriate footwear are mandatory.

-

-

Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of the substance. Prevent prolonged or repeated exposure.[6]

-

Storage: Store in a tightly sealed container in a dry, cool place. The recommended storage temperature is 2-8°C.[3]

3.2. First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and seek medical advice.[6]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention from an ophthalmologist.[6]

-

If Swallowed: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician immediately.[6]

3.3. Spill and Disposal Procedures

-

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear full PPE, including a respirator, chemical safety goggles, boots, and heavy rubber gloves.[6]

-

Carefully sweep up the solid material, place it in a sealed bag or container, and hold for waste disposal.[6]

-

Avoid raising dust.[6]

-

Wash the spill site thoroughly after the material has been collected.[6]

-

-

Waste Disposal: The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. All federal, state, and local environmental regulations must be observed.[6]

Visualization of Laboratory Workflow

The following diagram illustrates a standard workflow for handling a chemical intermediate like this compound in a research laboratory, emphasizing safety and procedural checkpoints.

Caption: Safe Handling and Experimental Workflow Diagram.

References

- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. jwpharmlab.com [jwpharmlab.com]

The Pivotal Role of the Mesylate Group in tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role and applications of the mesylate group in tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. This chiral building block is of significant interest in medicinal chemistry and drug development, primarily due to the exceptional leaving group ability of the mesylate moiety. This document details the synthesis of the title compound, its critical role in facilitating nucleophilic substitution reactions, and its application in the construction of complex molecular architectures, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are provided to support researchers in the effective utilization of this versatile reagent.

Introduction

This compound is a chiral pyrrolidine derivative that has emerged as a valuable intermediate in organic synthesis. Its structure is characterized by a pyrrolidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized at the 3-position with a methylsulfonyloxy (mesylate) group. The strategic placement of these functional groups makes it a highly versatile tool for the introduction of the pyrrolidine scaffold into target molecules.

The core utility of this compound lies in the exceptional reactivity of the mesylate group as a leaving group in nucleophilic substitution reactions. This allows for the efficient and often stereospecific introduction of a wide range of nucleophiles at the C-3 position of the pyrrolidine ring, paving the way for the synthesis of diverse libraries of compounds with potential therapeutic applications.

The Mesylate Group: An Excellent Leaving Group

The mesylate group (CH₃SO₃⁻) is the conjugate base of the strong acid, methanesulfonic acid. This inherent stability makes it an excellent leaving group in nucleophilic substitution reactions. In this compound, the mesylate group transforms the hydroxyl group of its precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, into a highly reactive site for nucleophilic attack.

The efficiency of the mesylate group as a leaving group facilitates a broad spectrum of chemical transformations, including the formation of C-N, C-O, C-S, and C-C bonds. This versatility is paramount in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

Synthesis of this compound

The title compound is typically synthesized from the corresponding alcohol, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, through a straightforward mesylation reaction.

General Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

This protocol describes the synthesis of the (S)-enantiomer of the title compound.

Materials:

-

(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Temperature | Reaction Time | Yield |

| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | MsCl, TEA | DCM | 0 °C to RT | 2-4 h | ~91%[1] |

Role in Nucleophilic Substitution Reactions

The primary and most significant role of the mesylate group in this compound is to serve as an excellent leaving group in Sₙ2 reactions. This allows for the stereospecific introduction of a wide array of nucleophiles, leading to the formation of various 3-substituted pyrrolidine derivatives.

General Reaction Scheme for Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution reactions.

Synthesis of Chiral Amines and Azides

A prominent application of this reagent is in the synthesis of chiral 3-aminopyrrolidines and 3-azidopyrrolidines, which are valuable building blocks in medicinal chemistry. The reaction proceeds with inversion of stereochemistry at the C-3 position, a hallmark of the Sₙ2 mechanism.

Quantitative Data for Nucleophilic Substitution Reactions:

| Starting Material (Enantiomer) | Nucleophile | Product (Enantiomer) | Solvent | Temperature | Yield |

| (S) | Ammonia (NH₃) | (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | - | 150 °C | High |

| (S) | Sodium Azide (NaN₃) | (R)-tert-Butyl 3-azidopyrrolidine-1-carboxylate | DMF | 80 °C | 95% |

Experimental Protocol: Synthesis of (R)-tert-Butyl 3-azidopyrrolidine-1-carboxylate

This protocol details the synthesis of the (R)-azide from the (S)-mesylate, demonstrating the stereochemical inversion.

Materials:

-

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

Saturated NaCl solution (brine)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

Application in Targeted Protein Degradation: PROTACs

A cutting-edge application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The 3-substituted pyrrolidine moiety derived from the title compound is frequently incorporated into the linker region of PROTACs. The pyrrolidine ring can provide conformational rigidity to the linker, which is crucial for the optimal presentation of the two ligands and the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Role in PROTAC Linker Synthesis

The mesylate compound serves as a key starting material for synthesizing amine-functionalized pyrrolidines. This amine can then be used as an attachment point to build out the rest of the PROTAC linker and connect the two ligands.

Mechanism of Action of a PROTAC with a Pyrrolidine-Containing Linker

The following diagram illustrates the general mechanism of action for a PROTAC that incorporates a 3-aminopyrrolidine moiety within its linker.

Caption: Mechanism of action of a PROTAC utilizing a pyrrolidine-based linker.[2]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. The strategic placement of the mesylate group provides a reactive handle for the facile and stereocontrolled introduction of a diverse range of functional groups via nucleophilic substitution. This has led to its widespread use in the synthesis of complex nitrogen-containing molecules, including its crucial role in the construction of linkers for PROTACs. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this important chiral intermediate in their scientific endeavors.

References

The Strategic Application of the Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules containing the pyrrolidine scaffold. The pyrrolidine ring is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1] This guide provides an in-depth analysis of the Boc group's application in pyrrolidine synthesis, offering detailed experimental protocols, quantitative data, and a mechanistic understanding to inform rational synthetic design.

The Role and Importance of Boc Protection

The strategic protection of the pyrrolidine nitrogen is often crucial to prevent undesirable side reactions and to control the stereochemical outcome of synthetic transformations.[1] The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.[2] This orthogonality to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl), makes it an invaluable tool in multi-step syntheses.[3]

Boc-protected pyrrolidines are versatile intermediates in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, antimicrobial peptides, and various therapeutic agents.[4][5] The introduction of the Boc group can also influence the reactivity and solubility of the pyrrolidine-containing molecule, which can be strategically employed to direct reactions or facilitate purification.

Boc Protection of Pyrrolidines: Mechanism and Protocols

The most common method for the introduction of the Boc group onto a pyrrolidine nitrogen involves the use of di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen of the pyrrolidine attacks one of the carbonyl carbons of Boc₂O.[6][7][8] The resulting intermediate collapses to form the N-Boc protected pyrrolidine, tert-butanol, and carbon dioxide.[6] While the reaction can proceed without a base, bases such as triethylamine (TEA) or sodium hydroxide are often employed to neutralize the protonated amine and drive the reaction to completion.[7][8]

Experimental Protocol: General Procedure for Boc Protection of a Pyrrolidine Derivative

Materials:

-

Pyrrolidine derivative

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH) (optional, but recommended)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

-

Dissolve the pyrrolidine derivative in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

If using a base, add the base (e.g., 1.1-1.5 equivalents of TEA) to the solution.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.0-1.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Boc Deprotection of Pyrrolidines: Mechanism and Protocols

The removal of the Boc group is typically achieved under acidic conditions.[9] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[2][9] The mechanism involves the protonation of the carbamate oxygen, which leads to the fragmentation of the protecting group into the free amine, carbon dioxide, and a stable tert-butyl cation.[2] The tert-butyl cation can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture, so scavengers like anisole or thioanisole are sometimes added to prevent these side reactions.[9][10]

Experimental Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]

Materials:

-